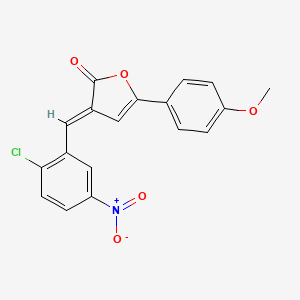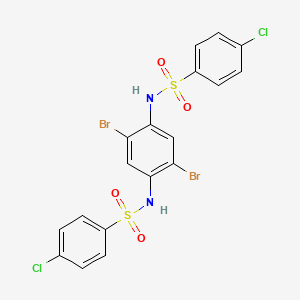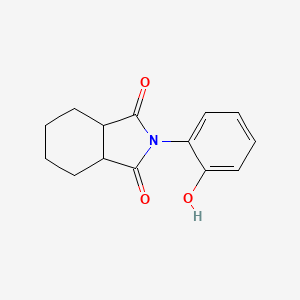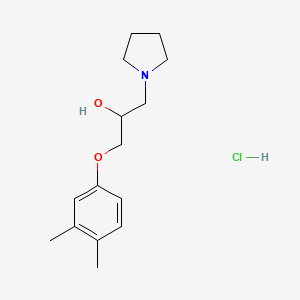
3-(2-chloro-5-nitrobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-5-nitrobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, commonly known as CNB-MeSA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of chalcones and has been synthesized using various methods.
作用機序
The mechanism of action of CNB-MeSA is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the inhibition of various signaling pathways. CNB-MeSA has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
CNB-MeSA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). CNB-MeSA has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, CNB-MeSA has been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
CNB-MeSA has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized using various methods. It is also stable and can be stored for a long time without degradation. However, CNB-MeSA has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects are not fully understood. In addition, its toxicity profile is not well established, and further studies are needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the research on CNB-MeSA. One potential area of research is the development of CNB-MeSA as a potential anti-cancer agent. Further studies are needed to determine the efficacy and safety of CNB-MeSA in animal models and clinical trials. Another area of research is the investigation of the mechanism of action of CNB-MeSA. Further studies are needed to determine the signaling pathways involved in the pharmacological effects of CNB-MeSA. Finally, the development of novel synthetic methods for CNB-MeSA could lead to the discovery of new analogs with improved pharmacological properties.
合成法
CNB-MeSA has been synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Aldol condensation reaction, and the Knoevenagel condensation reaction. Among these methods, the Claisen-Schmidt condensation reaction is the most commonly used method for synthesizing CNB-MeSA. The reaction involves the condensation of 2-chloro-5-nitrobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as potassium hydroxide. The product obtained is then cyclized using a suitable cyclizing agent to obtain CNB-MeSA.
科学的研究の応用
CNB-MeSA has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, anti-bacterial, and anti-fungal properties. CNB-MeSA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess potent anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(3E)-3-[(2-chloro-5-nitrophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO5/c1-24-15-5-2-11(3-6-15)17-10-13(18(21)25-17)8-12-9-14(20(22)23)4-7-16(12)19/h2-10H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFUDLDMBUYULR-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181125.png)
![3,3-dimethyl-1-[(1-methyl-1H-tetrazol-5-yl)thio]-2-butanone](/img/structure/B5181127.png)
![N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5181133.png)
![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5181142.png)
![3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5181154.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5181173.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5181178.png)
![3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B5181182.png)
![3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5181194.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5181215.png)
![2-(2-furyl)-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5181221.png)
